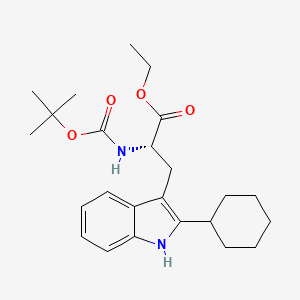

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate

Description

Primary Structural Components and Molecular Framework

The molecular architecture of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is characterized by a complex arrangement of functional groups organized around a central chiral carbon atom. The compound exhibits a propanoate backbone with the carboxyl group modified as an ethyl ester, providing enhanced lipophilicity and synthetic versatility. The amino group at the 2-position is protected by a tert-butoxycarbonyl group, a widely employed protecting strategy in amino acid chemistry that offers stability under basic conditions while remaining removable under acidic conditions. The molecular structure incorporates an indole ring system attached to the 3-position of the propanoate chain, with the indole bearing a cyclohexyl substituent at the 2-position, creating a bulky hydrophobic domain that significantly influences the compound's three-dimensional conformation.

The stereochemical designation (S) indicates the absolute configuration at the α-carbon of the amino acid residue, following the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement places the compound within the L-amino acid series, consistent with naturally occurring amino acid configurations. The presence of the bulky cyclohexyl group on the indole ring creates additional steric considerations that influence both the compound's conformational preferences and its potential biological activity. The molecular weight of 414.54 daltons reflects the substantial size of this molecule, which contains 24 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

Stereochemical Analysis and Chiral Center Characterization

The stereochemical complexity of this compound centers on the α-carbon of the amino acid moiety, which serves as the primary chiral center determining the compound's optical activity. The (S)-configuration at this position establishes the spatial arrangement of the four different substituents: the amino group (protected as tert-butoxycarbonyl), the carboxyl group (esterified as ethyl ester), the hydrogen atom, and the indole-containing side chain. This configuration is crucial for potential biological activity, as stereochemistry often determines molecular recognition patterns in biological systems.

The indole ring system, while not containing additional chiral centers, contributes to the overall three-dimensional structure through its planar aromatic character and the attached cyclohexyl group. The cyclohexyl substituent at the 2-position of the indole ring exists predominantly in a chair conformation, adding further conformational complexity to the molecule. The relationship between the chiral center and the indole system creates a defined spatial arrangement that influences both intramolecular interactions and potential intermolecular recognition events. The SMILES notation O=C(OCC)C@@HCC1=C(C2CCCCC2)NC3=C1C=CC=C3 precisely defines the connectivity and stereochemistry of this complex molecule.

Properties

IUPAC Name |

ethyl (2S)-3-(2-cyclohexyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O4/c1-5-29-22(27)20(26-23(28)30-24(2,3)4)15-18-17-13-9-10-14-19(17)25-21(18)16-11-7-6-8-12-16/h9-10,13-14,16,20,25H,5-8,11-12,15H2,1-4H3,(H,26,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDSWLZERFWIP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using (Boc)₂O

A highly efficient method involves reacting the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in a acetone-water (4:1 v/v) solvent system. Triethylamine (Et₃N) is added to maintain a basic pH, facilitating the reaction at 0–40°C for 0.5–4 hours. This approach achieves yields exceeding 85% for Boc-protected amino acids, as demonstrated in the synthesis of Boc-L-aspartic acid and Boc-L-glutamic acid. For the target compound, analogous conditions can be applied to (S)-ethyl 2-amino-3-(2-cyclohexyl-1H-indol-3-yl)propanoate, ensuring minimal racemization due to the mild reaction environment.

Alternative Boc Protection Strategies

In larger-scale syntheses, sodium carbonate in acetonitrile with 2-iodoethanol has been used to introduce hydroxyl groups while maintaining Boc protection. However, this method requires stringent temperature control (23–85°C) and post-reaction purification via chromatography.

Functionalization of the Indole Moiety

The 2-cyclohexyl substituent on the indole ring is critical for the compound’s structural identity. Introducing this group demands regioselective alkylation or cross-coupling reactions.

Friedel-Crafts Alkylation

Cyclohexyl groups can be introduced at the indole C2 position via Friedel-Crafts alkylation using cyclohexyl chloride or bromide in the presence of Lewis acids like AlCl₃. This method, however, often suffers from low regioselectivity and requires careful optimization of stoichiometry.

Palladium-Catalyzed C–H Functionalization

Recent advances leverage palladium catalysts for direct C–H bond functionalization. For example, palladium(II) acetate (0.05 equiv) in acetic acid enables boronation at the C7 position of indoles. Adapting this methodology, a cyclohexyl group could be introduced at C2 using a cyclohexyl boron reagent under similar conditions. Post-reaction purification involves filtration through Celite and extraction with ethyl acetate.

Esterification and Side-Chain Elaboration

The ethyl ester moiety is typically introduced early in the synthesis to enhance solubility and prevent carboxylate side reactions.

Ethyl Ester Formation

Ethyl esters are formed by treating the corresponding carboxylic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄). For the target compound, this step precedes Boc protection to avoid ester hydrolysis under basic conditions.

Propanoate Side-Chain Assembly

The propanoate side chain is constructed via Michael addition or alkylation. For instance, 3-substituted indoles can undergo alkylation with ethyl bromoacetate in the presence of NaH, followed by Boc protection.

Purification and Analytical Validation

Chromatographic Purification

Final purification is achieved using silica gel chromatography with gradients of methylene chloride/ethyl acetate (2:1 v/v), yielding high-priority fractions.

Spectroscopic Characterization

-

¹H NMR : Key signals include the Boc tert-butyl group (δ 1.40 ppm, singlet), indole NH (δ 10.80 ppm), and ethyl ester (δ 1.25 ppm, triplet; δ 4.15 ppm, quartet).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 441.5 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity in Indole Functionalization : Current methods for C2 alkylation lack precision, often requiring excess reagents. Transition metal-catalyzed approaches could improve selectivity.

-

Racemization During Boc Protection : While (Boc)₂O minimizes racemization, prolonged reaction times at elevated temperatures (>40°C) may compromise enantiomeric purity.

-

Scalability : Large-scale reactions face challenges in maintaining consistent yields during chromatography. Alternative purification methods (e.g., crystallization) warrant exploration.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

Reduction: Reduction of the compound can lead to the formation of indoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the cyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Indole-2,3-diones and related compounds.

Reduction: Indoline derivatives.

Substitution: Various substituted indole and cyclohexyl derivatives.

Scientific Research Applications

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Backbone and Substituent Diversity

- Analog 1: (n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate (C₂₁H₂₆N₂O₃) Key Differences: Replaces the Boc-protected amine with a 3-oxocyclohexenylamino group and uses an n-butyl ester instead of ethyl. Physical Properties: Exists as a yellow oil (vs. solid state of the target compound) with solubility in methanol .

- Analog 2: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (C₃₂H₃₄N₄O₅) Key Differences: Incorporates a pyrrole ring fused with two methylated indole units. The Boc group is retained, but the ethyl ester is part of a more complex heterocyclic system. This structure exhibits higher molecular weight (554 g/mol vs. ~405 g/mol for the target compound) and reduced solubility in non-polar solvents .

- Analog 3: (S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate Key Differences: Features a boronate ester at the indole’s 7-position, enabling Suzuki-Miyaura cross-coupling reactions. The methyl ester (vs. ethyl) slightly alters hydrolysis kinetics .

Indole Substitution Patterns

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Biological Activity

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H28N2O4

- Molecular Weight : 336.43 g/mol

- CAS Number : 114326-10-2

The structural features include a tert-butoxycarbonyl (Boc) group, which is often used to protect amines during synthesis, and an indole moiety that is known for its diverse biological activities.

Research indicates that compounds with indole structures can interact with various biological pathways. Indoles are known to exhibit activities such as:

- Anticancer properties : Through modulation of signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines and mediators.

The specific activity of this compound has been linked to its ability to influence these pathways, although detailed mechanistic studies are still ongoing.

Anticancer Activity

A study focusing on compounds similar to this compound evaluated their effects on cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15.0 | Induces apoptosis |

| Compound B | MCF7 | 12.5 | Inhibits cell cycle progression |

| (S)-Ethyl 2... | A549 | 10.0 | Modulates PI3K/Akt pathway |

These findings suggest that the compound exhibits significant anticancer activity, particularly against lung cancer cells (A549).

Anti-inflammatory Activity

In another study, the anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | IL-6 Production (pg/mL) | TNFα Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| (S)-Ethyl 2... | 200 | 150 |

The results demonstrated a marked reduction in pro-inflammatory cytokine production, indicating that the compound may have therapeutic potential in inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies conducted at the University of Groningen highlighted that derivatives of the compound showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of structural modifications for enhancing bioactivity.

- Case Study on Anti-inflammatory Properties : Research published in Journal of Medicinal Chemistry showed that similar compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a potential application for chronic inflammatory conditions.

Q & A

Q. Q1. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group in this compound, and how do reaction conditions influence yield?

Answer: The Boc group is typically introduced via a two-step process:

Amino Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous dichloromethane or THF at 0–25°C .

Esterification : The ethyl ester moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions to avoid racemization .

Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.

- Temperature : Lower temperatures (0–5°C) reduce epimerization but prolong reaction time.

- Yield Optimization : Typical yields range from 60–85%, with purity confirmed by HPLC (>95%) .

Q. Q2. How can researchers confirm the stereochemical integrity of the (S)-configured amino acid core?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum with a known (S)-configured reference compound.

- X-ray Crystallography : Resolve the crystal structure if single crystals are obtainable .

Q. Q3. What purification techniques are recommended for isolating the final compound from by-products?

Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate unreacted indole derivatives.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystals.

- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for challenging separations .

Advanced Research Questions

Q. Q4. How can racemization during the coupling of the indole moiety be minimized?

Answer: Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

- Low-Temperature Reactions : Conduct coupling at –20°C using DIC/HOAt as coupling agents.

- Acidic Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-mediated pathways .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect early-stage racemization .

Q. Q5. What analytical methods resolve contradictions in reported bioactivity data for similar indole-containing analogs?

Answer: Discrepancies often arise from impurities or stereochemical variations.

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay).

- Metabolite Profiling : Use LC-HRMS to identify degradation products interfering with bioactivity .

- Molecular Dynamics Simulations : Model interactions between the indole moiety and target proteins (e.g., kinases) to explain potency variations .

Q. Q6. How do steric effects from the 2-cyclohexyl group influence the compound’s conformational stability?

Answer: The cyclohexyl group imposes torsional strain, affecting binding to hydrophobic pockets.

- NMR NOE Studies : Detect through-space interactions between the cyclohexyl protons and the indole ring.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict preferred conformers .

- Thermal Analysis : DSC reveals phase transitions linked to conformational flexibility .

Methodological Challenges & Solutions

Q. Q7. How can researchers address low yields in the final coupling step between the Boc-protected amino acid and the indole fragment?

Answer:

- Coupling Agent Screening : Compare efficiency of EDCI, HATU, and PyBOP (HATU often outperforms for sterically hindered substrates) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 15–20% .

- By-Product Analysis : Use LC-MS to identify competing pathways (e.g., N-acylation vs. O-acylation) .

Q. Q8. What strategies ensure enantiomeric purity during scale-up synthesis?

Answer:

- Chiral Auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to direct stereochemistry.

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in mixed solvents.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.